7-氨基-2-萘酚盐酸盐

描述

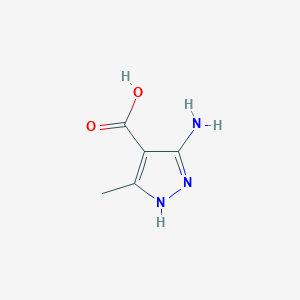

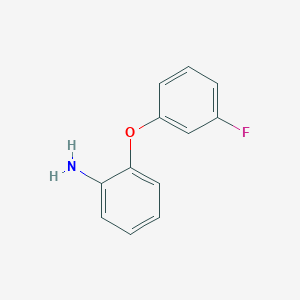

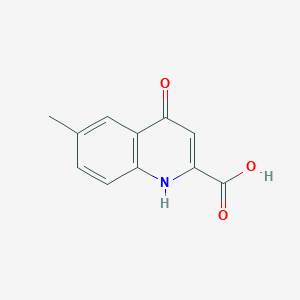

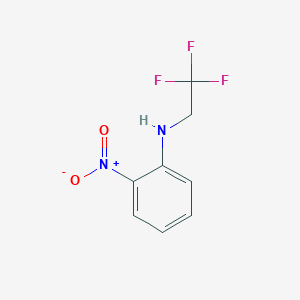

7-Amino-2-naphthol hydrochloride, also known as 7-aminonaphthalen-2-ol hydrochloride, is a compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The compound is a derivative of 7-Amino-2-naphthol .

Synthesis Analysis

A study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions has been reported . In one of the methods, 1-amino-2-naphthol hydrochloride is used as a common substrate . For instance, 2-methylnaphtho[1,2-d]oxazole and 2-phenylnaphtho[1,2-d]oxazole were synthesized using carboxylic acid derivatives, namely acetic anhydride and benzoyl chloride respectively .Molecular Structure Analysis

The IUPAC name of 7-Amino-2-naphthol hydrochloride is 7-aminonaphthalen-2-ol;hydrochloride . The InChI string is InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H . The Canonical SMILES is C1=CC(=CC2=C1C=CC(=C2)O)N.Cl .Physical And Chemical Properties Analysis

7-Amino-2-naphthol hydrochloride has a molecular weight of 195.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 195.0450916 g/mol . The topological polar surface area is 46.2 Ų .科学研究应用

医药

7-氨基-2-萘酚盐酸盐因其多功能特性在制药行业中得到应用。它已被用于合成各种药物。例如,1-氨基-2-萘酚盐酸盐在一项关于偶氮染料酸性橙 7 在间歇式厌氧无搅拌测定中降解的研究中被使用 。它还用于合成杂环掺入的偶氮染料衍生物,作为制药领域的潜在支架 .

染料

该化合物也用于染料行业。它参与偶氮染料的合成,偶氮染料是科学、工业和制药领域应用广泛的最重要的生色团类别之一 .

有机合成

7-氨基-2-萘酚盐酸盐是有机合成中合成多种杂环化合物的宝贵前体 。它被用于设计和合成黄酮、色烯、恶嗪、呋喃、萘并吡喃等特权支架 .

材料科学

使用 7-氨基-2-萘酚盐酸盐合成的杂环化合物也为材料科学领域做出了贡献 .

农用化学品

生物医学领域

安全和危害

The safety data sheet for a related compound, Naphthalene, indicates that it is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . Personal protective equipment should be worn, and adequate ventilation should be ensured .

作用机制

Target of Action

7-Amino-2-naphthol hydrochloride is a derivative of 2-naphthol, an important starting material in various organic transformations . .

Mode of Action

It’s known that 1-amino-2-naphthol, a similar compound, undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines

Biochemical Pathways

It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions, leading to the formation of various organic molecules with potent biological properties .

Result of Action

It’s known that 1-amino-2-naphthol, a similar compound, was used in a study on the degradation of the azo dye acid orange 7 in a batch anaerobic unstirred assay

Action Environment

It’s known that the hydrochloride form of 1-amino-2-naphthol is unstable in solution and decomposes rapidly, but this decomposition can largely be prevented by the addition of sodium bisulfite . This suggests that the stability of 7-Amino-2-naphthol hydrochloride might be similarly influenced by environmental factors such as pH and the presence of certain chemicals.

生化分析

Biochemical Properties

7-Amino-2-naphthol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of certain bacteria by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function.

Cellular Effects

The effects of 7-Amino-2-naphthol hydrochloride on cells are profound. It has been shown to inhibit cell growth and viability in certain bacterial strains . This compound can interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of enzymes involved in critical metabolic pathways, leading to reduced cell proliferation and altered metabolic states.

Molecular Mechanism

At the molecular level, 7-Amino-2-naphthol hydrochloride exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a cascade of biochemical changes within the cell . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and other interactions with biomolecules is key to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-2-naphthol hydrochloride can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of 7-Amino-2-naphthol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

7-Amino-2-naphthol hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 7-Amino-2-naphthol hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 7-Amino-2-naphthol hydrochloride is critical to its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can affect enzyme activity and metabolic processes.

属性

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51761-16-1 | |

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)